N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

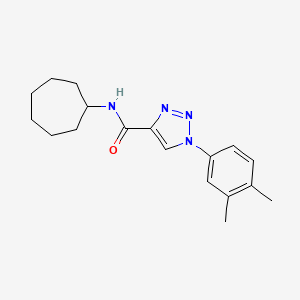

N-Cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with a carboxamide moiety. The cycloheptyl group is attached to the amide nitrogen, conferring unique steric and electronic properties. This compound belongs to a broader class of triazole-carboxamides, which are explored for diverse biological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name |

N-cycloheptyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-13-9-10-16(11-14(13)2)22-12-17(20-21-22)18(23)19-15-7-5-3-4-6-8-15/h9-12,15H,3-8H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREFCXUTHFCSSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the triazole ring:

Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Cycloheptyl group attachment:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The triazole-carboxamide scaffold is common among analogs, but substitutions at the aryl (position 1) and amide (position 4) groups critically influence properties:

*Calculated based on C19H23N4O.

Key Observations:

Enzyme Inhibition (MIF Tautomerase Activity)

- MKA085 (6k) : Exhibits IC50 values in the low micromolar range against macrophage migration inhibitory factor (MIF), attributed to its dichlorophenyl group’s electronic effects .

- Target Compound : Predicted to show moderate activity due to the dimethylphenyl group’s electron-donating nature, which may reduce MIF binding compared to dichlorophenyl analogs .

Anticancer Potential

Physicochemical Properties

- pKa and Stability : Predicted pKa values (e.g., 11.01 for the target compound) suggest basicity at physiological pH, influencing pharmacokinetics .

Biological Activity

N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with appropriate carboxylic acids or their derivatives. The triazole ring is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

A comparative study indicated that certain triazole derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism of action often involves the induction of apoptosis through pathways that include caspase activation and mitochondrial membrane potential disruption.

Mechanistic Insights

The biological activity of triazole derivatives is often attributed to their ability to interact with cellular targets. For instance:

- Apoptotic Induction : Compounds have been shown to induce morphological changes characteristic of apoptosis in cancer cells, such as chromatin condensation and DNA fragmentation.

- Cell Cycle Arrest : Flow cytometry analyses reveal that some triazole compounds can arrest cell proliferation at the G1 phase .

Case Studies

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several triazole derivatives on Jurkat T-cells. The results demonstrated that these compounds could significantly reduce cell viability at nanomolar concentrations while inducing apoptosis through DNA damage mechanisms .

Case Study 2: Structure-Activity Relationship

Research focusing on the structure-activity relationship (SAR) of triazole compounds indicated that modifications at specific positions on the triazole ring could enhance biological activity. Electron-withdrawing groups at the para position of the aromatic ring were found to be crucial for achieving higher anticancer activity .

Data Table: Summary of Biological Activities

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-triazole | MCF-7 | 0.48 | Apoptosis induction via caspase activation |

| N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-triazole | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |

| Related Triazole Derivative | Jurkat T-cells | 0.21 | DNA damage and mitochondrial disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.